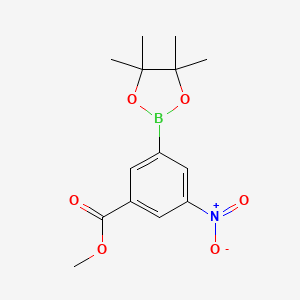

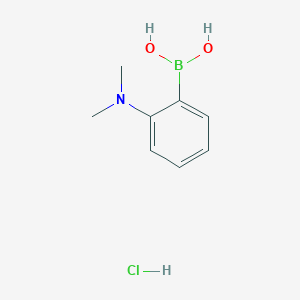

![molecular formula C12H11Cl2N B1387143 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1172831-13-8](/img/structure/B1387143.png)

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

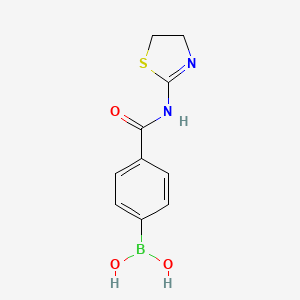

4-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (4-Cl-BPAH) is a synthetic compound that has been used in scientific research for various applications. It is a solid, crystalline compound with a molecular weight of 298.07 g/mol and a melting point of 115-117 °C. 4-Cl-BPAH is a versatile compound that can be used in a variety of applications, including biochemical and physiological studies, drug discovery, and lab experiments.

Scientific Research Applications

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has been used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has also been used to study the effects of oxidative stress on cells, as well as to study the effects of calcium-mediated signaling pathways. 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has also been used to study the effects of endocrine disrupting chemicals on the reproductive system of animals.

Mechanism of Action

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter in the brain and is involved in memory, learning, and other cognitive functions. 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride inhibits the activity of the enzyme by binding to its active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have beneficial effects on cognitive functions.

Biochemical and Physiological Effects

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has been found to have beneficial effects on the biochemical and physiological processes of cells. It has been found to increase the production of nitric oxide, which is an important signaling molecule that plays a role in numerous physiological processes, including inflammation, blood pressure, and vasodilation. 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has also been found to increase the production of endocannabinoids, which are important signaling molecules involved in the regulation of pain, appetite, and mood.

Advantages and Limitations for Lab Experiments

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound and can be easily synthesized. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride is a strong inhibitor of acetylcholinesterase and should be used with caution in experiments where the activity of this enzyme is important.

Future Directions

The use of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride in scientific research is still in its early stages and there is much potential for further exploration. One potential area of research is the use of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride in drug discovery. 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride could be used to identify novel drugs that target acetylcholinesterase and other enzymes involved in the regulation of neurotransmitters. Another potential area of research is the use of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride in the study of endocrine disrupting chemicals and their effects on the reproductive system of animals. Additionally, 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride could be used to study the effects of oxidative stress on cells, as well as the effects of calcium-mediated signaling pathways. Finally, 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride could be used to study the effects of environmental pollutants on the health of organisms.

Synthesis Methods

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride is synthesized through a condensation reaction between 4-chlorobenzaldehyde and aniline. The reaction is catalyzed by a strong acid such as sulfuric acid and is carried out at a temperature of 70-90 °C. The reaction produces a white, crystalline solid that is then purified by recrystallization.

properties

IUPAC Name |

3-(4-chlorophenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZPIWBWVWHCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657385 |

Source

|

| Record name | 4'-Chloro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1172831-13-8 |

Source

|

| Record name | 4'-Chloro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

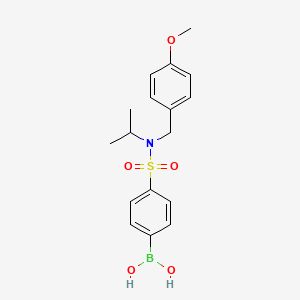

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)

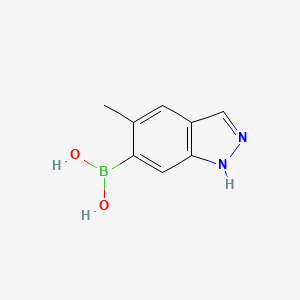

![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)

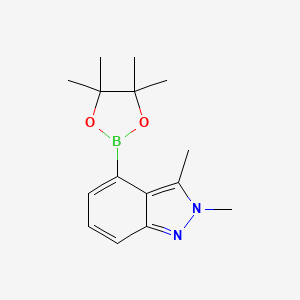

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)

![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)